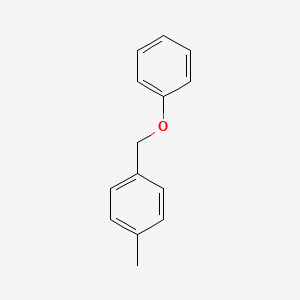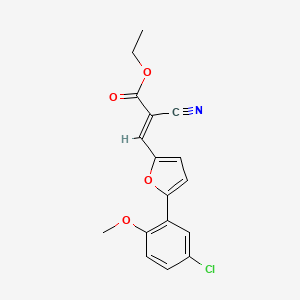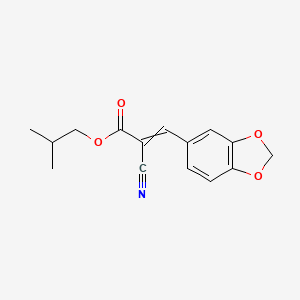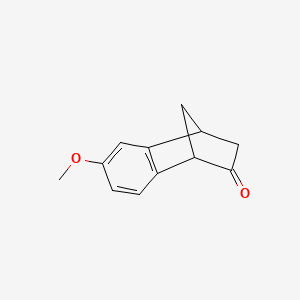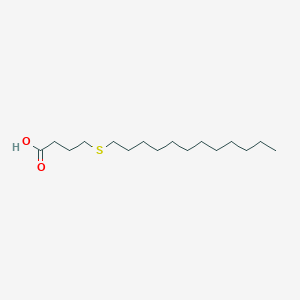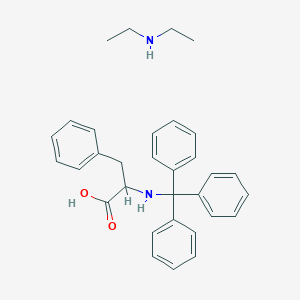
N-Trityl-L-phenylalanine Diethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Trityl-L-phenylalanine Diethylamine is a compound with the molecular formula C32H36N2O2. It is a derivative of L-phenylalanine, where the amino group is protected by a trityl group (triphenylmethyl group), and it is complexed with diethylamine. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-L-phenylalanine Diethylamine typically involves the protection of the amino group of L-phenylalanine with a trityl group. This is achieved by reacting L-phenylalanine with triphenylmethyl chloride in the presence of a base such as pyridine. The resulting N-Trityl-L-phenylalanine is then reacted with diethylamine to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-Trityl-L-phenylalanine Diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the trityl group, yielding L-phenylalanine derivatives.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive cleavage of the trityl group can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenylalanine derivatives, while reduction can produce L-phenylalanine.
科学的研究の応用
N-Trityl-L-phenylalanine Diethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for selective reactions without interference from the amino group.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive peptides.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Trityl-L-phenylalanine Diethylamine involves the protection of the amino group by the trityl group, which prevents unwanted reactions during synthesis. The trityl group can be selectively removed under mild conditions, allowing for the controlled release of the amino group. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes.
類似化合物との比較
Similar Compounds
- N-Trityl-L-tyrosine Diethylamine
- N-Trityl-L-histidine Diethylamine
- N-Trityl-L-tryptophan Diethylamine
Uniqueness
N-Trityl-L-phenylalanine Diethylamine is unique due to its specific structure and reactivity. The trityl group provides stability and protection to the amino group, making it an ideal compound for selective reactions in peptide synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and ease of deprotection.
特性
分子式 |
C32H36N2O2 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
N-ethylethanamine;3-phenyl-2-(tritylamino)propanoic acid |
InChI |
InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3 |
InChIキー |
BSLKHJZVHGFJPR-UHFFFAOYSA-N |
正規SMILES |
CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




